2-(Benzyloxy)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone
Description
2-(Benzyloxy)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound featuring a benzyloxy-ethanone backbone linked to a pyrrolidin-1-yl moiety substituted with a 6-methoxypyridazin-3-yloxy group. Key functional groups include a ketone, ether linkages, and aromatic heterocycles.
Properties
IUPAC Name |
1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-2-phenylmethoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-16-7-8-17(20-19-16)25-15-9-10-21(11-15)18(22)13-24-12-14-5-3-2-4-6-14/h2-8,15H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOKBXZUJYFZCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)COCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, including the formation of the pyrrolidine ring, the attachment of the benzyloxy group, and the incorporation of the methoxypyridazinyl moiety. Common reagents used in these reactions include:
Benzyl alcohol: for the benzyloxy group.
Pyrrolidine: for the pyrrolidine ring.
Methoxypyridazine: for the methoxypyridazinyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion of the benzyloxy group to a benzaldehyde or benzoic acid derivative.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions at the pyrrolidine or pyridazine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group could yield benzaldehyde, while reduction of the ketone group could yield the corresponding alcohol.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. Compounds similar to 2-(Benzyloxy)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone have been evaluated for their efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .
Cancer Treatment
Studies have shown that compounds containing pyrrolidine and pyridazine structures can inhibit cancer cell proliferation. For instance, molecular docking studies have demonstrated that similar compounds can interact effectively with targets involved in cancer progression, making them candidates for further development as anticancer agents .
Neurological Disorders
The structural components of this compound suggest potential utility in treating central nervous system disorders. Research into related compounds indicates that they may act on neurotransmitter systems, providing a basis for exploring their use in neuropharmacology .
Synthetic Methodologies
The synthesis of 2-(Benzyloxy)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrrolidine Ring : This can be achieved through the reaction of suitable precursors involving nucleophilic substitution.
- Introduction of the Methoxypyridazine Moiety : This step often requires the use of coupling reactions to attach the pyridazine derivative to the pyrrolidine.
- Final Functionalization : The benzyloxy group is introduced in the final stages to yield the target compound.
Case Studies
Several studies have highlighted the biological activities of similar compounds:
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares the target compound with three structurally analogous molecules, emphasizing molecular features, substituent effects, and physicochemical properties.
2-(Benzyloxy)-1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)ethanone (CAS: 2034228-06-1)
Molecular Formula : C₁₈H₂₁N₃O₃
Molecular Weight : 327.4 g/mol
Key Structural Differences :
- Heterocyclic Core : Utilizes a piperidin ring (6-membered) instead of pyrrolidin (5-membered), altering conformational flexibility and steric interactions.
- Substituent : Features a pyrazin-2-yloxy group (two nitrogen atoms at positions 1 and 4) instead of 6-methoxypyridazin-3-yloxy (two adjacent nitrogen atoms at positions 1 and 2). Pyrazine’s electron-deficient nature may reduce nucleophilic reactivity compared to pyridazine.
1-(6-Methoxypyrazolo[1,5-b]pyridazin-3-yl)ethanone (CAS: 551920-20-8)
Molecular Formula : C₉H₉N₃O₂
Molecular Weight : 191.19 g/mol
Key Structural Differences :
- Core Structure : Contains a fused pyrazolo[1,5-b]pyridazin system , a bicyclic framework absent in the target compound. This rigid structure may limit rotational freedom compared to the flexible pyrrolidin-ether linkage in the target.
- Simplified Backbone : Lacks the benzyloxy and pyrrolidin substituents, resulting in a significantly smaller molecular size and reduced complexity.
- Functional Groups: Retains a methoxy group but positions it on a fused heterocycle rather than a monocyclic pyridazine.
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (CAS: Not specified)
Molecular Formula : C₁₂H₁₆N₂O₂ (inferred from )
Molecular Weight : ~220–230 g/mol (estimated)
Key Structural Differences :
- Heterocycle Substitution : Features a pyridine ring substituted with pyrrolidin-1-yl and methoxy groups, contrasting with the pyridazine core in the target compound. Pyridine’s single nitrogen atom creates distinct electronic properties compared to pyridazine’s two adjacent nitrogens.
- Backbone Simplicity: Retains an ethanone group but lacks the benzyloxy side chain, reducing lipophilicity and aromatic interactions.
Comparative Data Table
Research Implications and Limitations
- Structural Flexibility : The target compound’s pyrrolidin ring may enhance binding to protein pockets compared to piperidin or rigid fused systems .
- Electronic Effects : The 6-methoxypyridazin group could improve solubility relative to pyrazin derivatives, though experimental validation is needed .
- Data Gaps: Limited physicochemical data (e.g., solubility, logP) and biological activity profiles hinder a comprehensive comparison. Further synthesis and testing are required to explore structure-activity relationships.
Biological Activity
2-(Benzyloxy)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone, a compound with the CAS number 2034582-19-7, has garnered interest due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 343.4 g/mol. The structure features a benzyloxy group, a pyrrolidine moiety, and a methoxypyridazine unit, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2034582-19-7 |
| Molecular Formula | C18H21N3O4 |
| Molecular Weight | 343.4 g/mol |
Research indicates that compounds similar to 2-(Benzyloxy)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone act as high-affinity ligands for various receptors, including melanin-concentrating hormone receptor 1 (MCHr1). These interactions can lead to significant physiological effects, such as modulation of calcium ion release in cellular environments, which is crucial for various signaling pathways .
Antagonistic Properties
Studies have shown that this compound exhibits potent antagonistic properties against MCHr1. In particular, it has been identified as an effective inhibitor of MCH-mediated calcium release, demonstrating potential applications in weight management therapies .
Pharmacokinetics
The pharmacokinetic profile of related compounds suggests good plasma and central nervous system (CNS) exposure upon oral administration. This characteristic is vital for the development of therapeutics aimed at CNS-related conditions .
Case Studies and Research Findings
- Weight Loss Efficacy : In a chronic model involving diet-induced obese mice, compounds structurally related to 2-(Benzyloxy)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone demonstrated significant weight loss effects when administered orally. This highlights its potential as a therapeutic agent in obesity management .
- High-Affinity Binding : Compounds with similar structural motifs were found to bind with high affinity to MCHr1, indicating that modifications in the chemical structure can enhance or alter biological activity significantly.
Q & A
What synthetic strategies are effective for constructing the pyrrolidine-oxypyridazine linkage in this compound?
Basic Research Question
The synthesis of the pyrrolidine-oxypyridazine ether linkage requires careful optimization of coupling reactions. A common approach involves nucleophilic substitution or Mitsunobu reactions between a pyrrolidine derivative and a pyridazinyl alcohol. For example, carbodiimide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can mediate the formation of ether bonds under anhydrous conditions in solvents such as dimethylformamide (DMF) or dichloromethane (DCM) . Microwave-assisted synthesis may improve reaction efficiency and yield by reducing reaction time and side products .
Key Considerations:
- Reagent Selection: Use of EDCI or dicyclohexylcarbodiimide (DCC) with catalytic 4-dimethylaminopyridine (DMAP).
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Purification: Column chromatography or recrystallization to isolate the product.
How can the molecular conformation and crystal structure of this compound be characterized?
Basic Research Question
X-ray crystallography is the gold standard for determining the three-dimensional conformation and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For instance, dihedral angles between the benzyloxy group and the pyrrolidine ring can be resolved, revealing steric effects or electronic influences . Nuclear magnetic resonance (NMR) spectroscopy, particularly - HSQC and NOESY, provides complementary data on solution-phase dynamics and substituent orientations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
